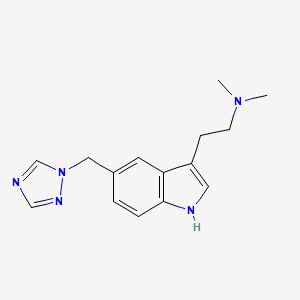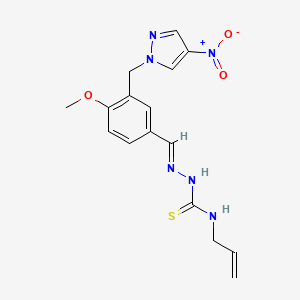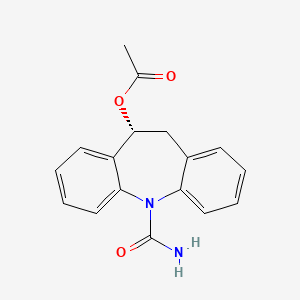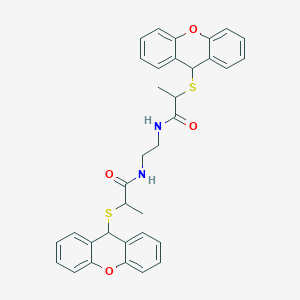
RO-3
Descripción general
Descripción
Aplicaciones Científicas De Investigación
RO-3 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto herramienta para estudiar los receptores P2X3 y P2X2/3.
Biología: Investigado por su papel en la modulación de canales iónicos y vías de señalización celular.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el manejo del dolor y otras condiciones que involucran receptores P2X.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a receptores P2X
Mecanismo De Acción
RO-3 ejerce sus efectos antagonizando selectivamente los receptores P2X3 y P2X2/3. Estos receptores están involucrados en la transmisión de señales de dolor y otros procesos fisiológicos. Al bloquear estos receptores, this compound inhibe la activación de las vías de señalización descendentes, lo que lleva a una reducción de la percepción del dolor y otros efectos .
Análisis Bioquímico
Biochemical Properties
RO-3 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of P2X receptors, particularly P2X3 and P2X2/3 . These receptors are involved in various physiological processes, including pain perception and urinary tract function. The interaction of this compound with these receptors leads to the inhibition of their activity, which can modulate pain signals and other related functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of P2X receptors can alter calcium ion flux within cells, impacting cellular signaling and function . Additionally, this compound has been observed to affect gene expression related to pain and inflammation, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with P2X receptors. By binding to these receptors, this compound inhibits their activity, leading to a decrease in calcium ion influx and subsequent cellular responses . This inhibition can result in the modulation of pain signals and other physiological processes. Furthermore, this compound may also influence the expression of genes associated with pain and inflammation, contributing to its overall effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on P2X receptors, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits P2X receptor activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations . These metabolic processes can affect the overall efficacy and duration of this compound’s action within the body. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as P2X receptors, where it exerts its inhibitory effects . The distribution of this compound within the body can influence its overall efficacy and potential side effects, making it essential to study these processes in detail.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized to the cell membrane, where P2X receptors are situated . This localization allows this compound to effectively interact with its target receptors and modulate their activity. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments can further influence its function and efficacy.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de RO-3 involucra múltiples pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:
Formación del anillo de pirimidina: Esto involucra la reacción de materiales de partida apropiados en condiciones controladas para formar el anillo de pirimidina.
Introducción del grupo dimetoxi fenilo: Este paso involucra la unión del grupo dimetoxi fenilo al anillo de pirimidina a través de una serie de reacciones, incluyendo alquilación y metilación.
Purificación final: El compuesto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza superior al 97%.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en condiciones optimizadas para maximizar el rendimiento.
Purificación: El producto crudo se purifica utilizando técnicas de cromatografía a escala industrial.
Control de calidad: El producto final se somete a un estricto control de calidad para garantizar alta pureza y consistencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
RO-3 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades.
Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan varios reactivos, incluyendo halógenos y agentes alquilantes, en condiciones controladas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de pirimidina, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
RO-3 es único en su alta selectividad y potencia para los receptores P2X3 y P2X2/3. Los compuestos similares incluyen:
A-317491: Otro antagonista de los receptores P2X3 y P2X2/3 con diferentes perfiles de potencia y selectividad.
Gefapixant: Un antagonista del receptor P2X3 con potencial terapéutico en la tos crónica.
JNJ-47965567: Un antagonista selectivo del receptor P2X7, que tiene diferentes roles fisiológicos en comparación con los receptores P2X3 y P2X2/3
This compound destaca por su alta estabilidad metabólica y capacidad para penetrar el sistema nervioso central, convirtiéndolo en una valiosa herramienta tanto en investigación como en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNPWUIBJMVRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological effect of RO3?
A1: RO3 is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. [ [] ] It also exhibits partial agonist activity, meaning it can partially activate these receptors under certain conditions. [ [] ]
Q2: What are the implications of RO3's partial agonist activity?
A2: Partial agonist activity can potentially lead to a more balanced pharmacological profile compared to full antagonists. While blocking excessive β-adrenergic stimulation, it might also provide some level of receptor activation, potentially minimizing certain side effects associated with complete receptor blockade. [ [] ]
Q3: How does RO3 compare to other β-blockers like atenolol in terms of cardioselectivity?
A3: Studies in healthy volunteers suggest that RO3 is at least as cardioselective as atenolol. [ [] ] This means it preferentially blocks β1-adrenergic receptors found in the heart, with less effect on β2-receptors found in other tissues like the lungs.
Q4: What is the duration of action of RO3?
A4: RO3 has a long duration of action, with significant inhibition of exercise tachycardia observed even 24 hours after a single oral dose. [ [] ] This is in contrast to atenolol, where the inhibitory effect on exercise tachycardia significantly decreased after 24 hours. [ [] ]
Q5: Does RO3 have any effect on resting heart rate?
A5: Studies in healthy volunteers showed that RO3 did not significantly affect resting heart rate, whereas atenolol caused a reduction in resting heart rate for several hours after administration. [ [] ] This difference might be attributed to the partial agonist activity of RO3. [ [] ]
Q6: Does RO3 have any effect on resting forearm blood flow and systolic blood pressure?
A6: In a study with healthy volunteers, RO3 (160 mg orally) did not affect resting forearm blood flow, systolic blood pressure, or resting heart rate. [ [] ] In contrast, atenolol (50 mg) reduced all three parameters. [ [] ]
Q7: Does RO3 have any effect on finger tremor?
A7: RO3 (160 mg orally) was observed to increase resting finger tremor approximately threefold in healthy volunteers. [ [] ] Atenolol, on the other hand, had little effect on resting finger tremor. [ [] ]
Q8: Were there any adverse effects reported in the studies with RO3?
A8: Some subjects in the studies reported experiencing tremor and visual disturbances after receiving 160 mg or 320 mg doses of RO3. [ [] ]
Q9: What is known about the pharmacokinetics of RO3?
A9: Studies with radiolabelled RO3 in healthy volunteers showed that the oral bioavailability of RO3 is around 57%. [ [] ] The compound has a large apparent volume of distribution (averaging 590 L) and a long elimination half-life (averaging 18 hours). [ [] ]
Q10: How is RO3 metabolized in the body?
A10: Studies with radiolabelled RO3 showed that the majority of the radioactivity in plasma was not attributable to the parent drug but rather to metabolites. [ [] ] Very little of the parent drug was recovered in urine, while total radioactivity recovery in urine reached nearly 80% by day 5. [ [] ]
Q11: Is there a linear relationship between RO3 dose and plasma concentration?
A11: Yes, a linear relationship between dose and both plasma concentration and area under the curve (AUC) was observed in healthy volunteers who received oral doses of 40, 80, 160, and 320 mg of RO3. [ [] ]
Q12: What is the molecular formula and weight of RO3?
A12: The molecular formula of RO3 (2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-) is C16H22N4O2 and its molecular weight is 302.37 g/mol.
Q13: Was RO3 used in any studies unrelated to its pharmacological effects as a β-blocker?
A13: Yes, RO3 appears in a study on measuring biogenic volatile organic compounds (BVOCs) emitted from vegetation. [ [] ] In this study, RO3 refers to the total reactivity of VOCs with ozone, which is a measure of the potential for these compounds to contribute to ozone formation in the atmosphere. [ [] ] This study uses ozone reactivity as a metric to assess BVOC emissions from trees and does not directly investigate the compound 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione](/img/structure/B1679403.png)




![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)




